molecular formula C12H19NO4 B15357119 3,4-Bis(2-methoxyethoxy)aniline

3,4-Bis(2-methoxyethoxy)aniline

Cat. No.: B15357119
M. Wt: 241.28 g/mol
InChI Key: FURMFDPUIIYEQV-UHFFFAOYSA-N
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Description

3,4-Bis(2-methoxyethoxy)aniline is a valuable aniline derivative in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key building block for the synthesis of complex heterocyclic compounds, particularly 4-anilinoquinazoline derivatives. This class of compounds includes potent inhibitors of tyrosine kinase, such as the anti-cancer drug Erlotinib . The 3,4-bis(2-methoxyethoxy) side chain is a critical structural feature that contributes to the pharmacological activity of the final molecules by influencing their binding to the adenosine triphosphate (ATP) site of tyrosine kinase domains associated with human epidermal receptors (HERs) . As an intermediate, this aniline compound enables researchers to explore new chemical entities for targeted cancer therapies. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

3,4-bis(2-methoxyethoxy)aniline

InChI

InChI=1S/C12H19NO4/c1-14-5-7-16-11-4-3-10(13)9-12(11)17-8-6-15-2/h3-4,9H,5-8,13H2,1-2H3

InChI Key

FURMFDPUIIYEQV-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)N)OCCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4-bis(2-methoxyethoxy)aniline with structurally related aniline derivatives, focusing on substituent effects, synthesis, and applications.

Structural Analogs

Compound Name Substituents Molecular Weight Key Features References
This compound 3,4-bis(2-methoxyethoxy) ~241.26* Enhanced solubility due to bulky alkoxy groups; potential intermediate in drug synthesis.
4-(2-Methoxyethoxy)aniline 4-(2-methoxyethoxy) 167.2 Single alkoxy substituent; used as a standard in environmental analysis. Lower steric hindrance compared to bis-substituted analogs.
4,5-Dimethoxy-2-methylaniline 4,5-dimethoxy, 2-methyl 165.19 Smaller methoxy groups; methyl substituent increases lipophilicity. Common in organic raw materials.
3,4-Methylenedioxy-N-ethylaniline 3,4-methylenedioxy, N-ethyl 165.19 Methylenedioxy ring improves planarity; ethyl group modifies amine reactivity. Synthesized via reductive amination.
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile 4,5-bis(2-methoxyethoxy), 2-nitro, cyano 296.07 (exact mass) Nitro and cyano groups enhance electrophilicity; precursor for heterocyclic systems.

Physicochemical Properties

  • Solubility : The bis(2-methoxyethoxy) groups in this compound likely improve solubility in polar solvents compared to simpler methoxy or methyl-substituted anilines (e.g., 4,5-dimethoxy-2-methylaniline) .
  • Boiling Points: Alkoxy-substituted anilines (e.g., N,N-dimethylaniline, BP 194.2°C) typically exhibit higher boiling points than non-polar analogs due to increased polarity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Bis(2-methoxyethoxy)aniline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic coupling of 3,4-diaminoanisole derivatives with 2-methoxyethoxy groups. For example, a two-step process may include:

Protection of the aniline group : Use tert-butyl carbamate (Boc) to protect the amine, followed by alkylation with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Deprotection : Treat with HCl/dioxane to yield the final product. Optimization involves controlling stoichiometry (1.2 equivalents of alkylating agent), temperature (60–80°C), and reaction time (12–24 hours). Purification via recrystallization (ether/hexane) achieves yields up to 82% .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., observed m/z 236 [M+H]⁺) and purity. Use electrospray ionization (ESI) in positive ion mode .
  • HPLC : Retention time (e.g., 0.83 minutes under SQD-AA05 conditions) helps assess purity and stability. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.5–7.2 ppm) and methoxyethoxy side chains (δ 3.3–4.1 ppm for OCH₃ and OCH₂) .

Advanced Research Questions

Q. How do steric and electronic effects of 2-methoxyethoxy substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :

  • Steric Hindrance : The bulky 2-methoxyethoxy groups at the 3,4-positions direct EAS to the less hindered 2- or 5-positions. Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution .
  • Electronic Effects : Electron-donating methoxy groups activate the ring, but steric effects dominate. Experimental validation involves nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃), followed by HPLC-MS to identify substitution patterns .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Data Normalization : Account for variations in assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ values in enzyme inhibition assays may differ due to buffer pH or co-solvents (e.g., DMSO concentration ≤0.1%) .
  • Meta-Analysis : Compare structural analogs (e.g., 3,4-bis(trifluoroethoxy)aniline) to identify trends. Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent electronegativity with activity .

Q. How can the stability of this compound be evaluated under long-term storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Store samples at 40°C/75% relative humidity for 6 months. Monitor decomposition via HPLC-MS; detect primary degradation products (e.g., hydrolyzed methoxyethoxy groups forming phenolic derivatives) .
  • Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation kinetics. Use amber glass vials and antioxidant additives (e.g., BHT) to mitigate oxidation .

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